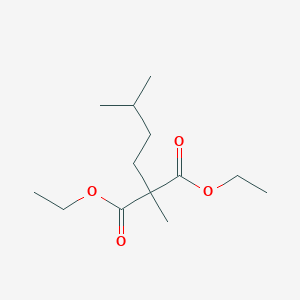

Diethyl 2-Isopentyl-2-methylmalonate

概要

説明

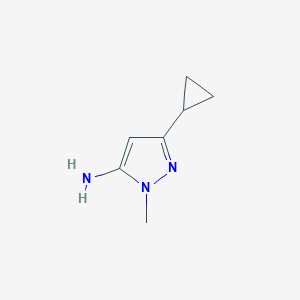

Synthesis Analysis

The synthesis of malonate derivatives, including those similar to Diethyl 2-Isopentyl-2-methylmalonate, involves several key strategies. For example, diethyl ethoxymethylenemalonate serves as a starting material for synthesizing pyrazole, pyrimidine, quinoline, and other compounds, highlighting the importance of malonate derivatives in organic synthesis (Z. Ya, 2013). This underscores the versatile role of malonate derivatives in chemical synthesis, potentially applicable to Diethyl 2-Isopentyl-2-methylmalonate as well.

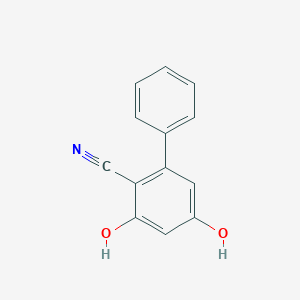

Molecular Structure Analysis

The molecular structure of malonate derivatives is crucial for their chemical behavior and reactivity. For instance, the crystal structure analysis of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates reveals significant insights into their supramolecular architecture, influenced by hydrogen bonding due to regioisomerism (A. Ilangovan, P. Venkatesan, & R. Ganesh Kumar, 2013). Such studies can provide valuable information for understanding the structural aspects of Diethyl 2-Isopentyl-2-methylmalonate.

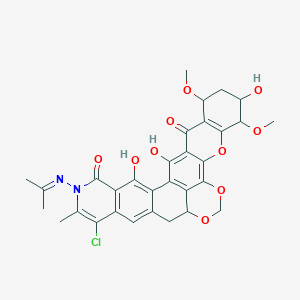

Chemical Reactions and Properties

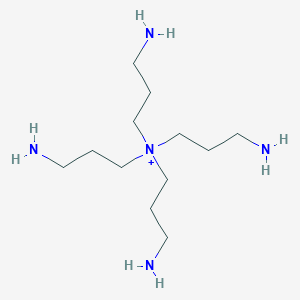

The chemical reactions involving malonate derivatives are diverse. Diethyl malonate acts as a precursor in various syntheses, including the formation of tetra-aza macrocycles, demonstrating its utility in complex chemical reactions (L. Fabbrizzi et al., 1996). These reactions highlight the reactive nature and chemical versatility of malonate derivatives, which could be extrapolated to the reactivity of Diethyl 2-Isopentyl-2-methylmalonate.

Physical Properties Analysis

The physical properties of malonate derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the study of hydrogen bonding in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates shows how molecular interactions affect their physical state and behavior (A. Ilangovan, P. Venkatesan, & R. Ganesh Kumar, 2013). Understanding these properties is essential for the practical application and manipulation of Diethyl 2-Isopentyl-2-methylmalonate.

Chemical Properties Analysis

The chemical properties of malonate derivatives, including their reactivity, stability, and interaction with various reagents, play a critical role in their application in organic synthesis. The Michael addition of diethyl methylmalonate to ethyl crotonate, for instance, demonstrates the reactivity of malonate derivatives in addition reactions (O. Simamura, N. Inamoto, & T. Suehiro, 1954). These chemical properties are crucial for harnessing Diethyl 2-Isopentyl-2-methylmalonate in specific chemical transformations.

科学的研究の応用

Synthesis of Heterocyclic Compounds : Diethyl ethoxymethylenemalonate serves as a promising starting material for synthesizing various compounds like pyrazole, pyrimidine, quinoline, etc., highlighting its potential in atom economy and as a building block for active methylene (Z. Ya, 2013).

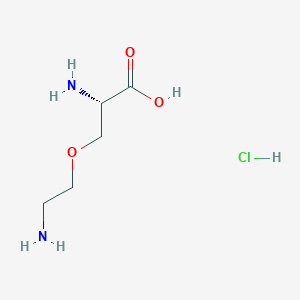

Building Blocks in Organic Synthesis : Diethyl 2-fluoromalonate ester is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, showing its application in nucleophilic aromatic substitution reactions (Antal Harsanyi et al., 2014).

Solvent for Extraction : Diethyl phenylmalonate and diethyl methyl-malonate are explored as solvents for extracting acetic acid from aqueous solutions, indicating their utility in separation processes (O. Torul et al., 1992).

Precursors for Arylglycines : A copper-promoted reaction involving aryl iodides and activated methine compounds yields diethyl acetamido(aryl)malonates, which are potential precursors for arylglycines (S. Pivsa-Art et al., 1996).

Pharmaceutical Research : Highly pure methylmalonic and propionic acids, obtained through convenient and inexpensive methods, have potential applications in pharmaceutical research (P. Allevi et al., 1999).

Conjugate Addition and Ethoxycarbonyl Transfer : Research on diethyl methylmalonate highlights its role in conjugate addition and ethoxycarbonyl transfer processes, offering insights into reaction mechanisms (Haag & W. George, 1971).

Enantioselective Hydrolysis : The enantioselective hydrolysis of prochiral diethyl malonates catalyzed by pig liver esterase has been improved, showing high conversion and enantioselectivity, which is significant in chiral synthesis (P. D. D. María et al., 2005).

Safety and Hazards

Diethyl 2-Isopentyl-2-methylmalonate may cause eye and skin irritation . It may be harmful if swallowed, absorbed through the skin, or inhaled . In case of contact, it is advised to flush the eyes and skin with plenty of water . If swallowed or inhaled, seek medical aid . The compound should be stored in a cool, dry place in a tightly closed container .

特性

IUPAC Name |

diethyl 2-methyl-2-(3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-16-11(14)13(5,9-8-10(3)4)12(15)17-7-2/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBZEGLMSBWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283609 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-Isopentyl-2-methylmalonate | |

CAS RN |

121823-85-6 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)